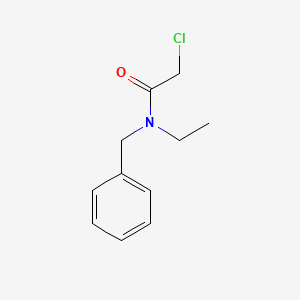

N-benzyl-2-chloro-N-ethylacetamide

Description

Contextual Significance within the Class of Haloacetamides

Haloacetamides are a class of organic compounds that have garnered significant attention, primarily due to their biological activities. The presence of a halogen on the acetyl group imparts a degree of reactivity to these molecules, making them of interest in various chemical and biological contexts.

The herbicidal activity of chloroacetamides, in particular, has been a subject of extensive research. nih.govacs.org These compounds are known to inhibit the early growth of seedlings and are effective as pre-emergence herbicides for controlling annual grasses in various crops. acs.org The mode of action for many chloroacetamide herbicides is understood to involve the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. It is hypothesized that the chloroacetamide functionality allows for covalent binding to enzymes or coenzymes containing sulfhydryl (-SH) groups, thereby disrupting essential metabolic processes. acs.org

Given its structure, N-benzyl-2-chloro-N-ethylacetamide is a member of this herbicidally active class of compounds. The specific substituents on the nitrogen atom, a benzyl (B1604629) and an ethyl group, are expected to influence its biological activity, selectivity, and physical properties such as solubility and lipophilicity. Structure-activity relationship (SAR) studies on various N-substituted chloroacetamides have shown that the nature of the N-substituents is crucial for determining the extent of their herbicidal efficacy. acs.org

Beyond agriculture, haloacetamides are also recognized as a class of disinfection byproducts (DBPs) in drinking water, which has spurred research into their formation and potential health effects. While this is a different context from targeted chemical synthesis for specific applications, it underscores the general importance and reactivity of the haloacetamide functional group.

Historical Perspective and Evolution of Research on N-Substituted Acetamides

The study of N-substituted acetamides has a long history, with research evolving from fundamental synthesis and characterization to the exploration of their diverse biological activities. Early research laid the groundwork for understanding the synthesis and reactivity of amides, a fundamental functional group in organic chemistry.

Over the decades, research has increasingly focused on the biological potential of N-substituted acetamides. This has led to the discovery of compounds with a wide range of activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties. archivepp.com For instance, studies have demonstrated that certain N-benzyl 2-acetamidoacetamides exhibit significant protection against maximal electroshock-induced seizures in animal models. sigmaaldrich.com

The development of synthetic methodologies has also been a key aspect of the evolution of research in this area. More efficient and selective methods for the synthesis of N-substituted amides continue to be developed, facilitating the creation of libraries of compounds for biological screening. archivepp.com The investigation into the relationship between the chemical structure of these compounds and their biological activity remains a vibrant area of research, with studies often focusing on how different substituents on the nitrogen atom and the acetamide (B32628) backbone influence their therapeutic or agrochemical potential. nih.govacs.org

Overview of Current Research Trajectories for this compound and its Analogues

While dedicated research on this compound is limited, current research on its analogues provides insight into potential future directions. The primary areas of investigation for structurally similar compounds include their herbicidal and antimicrobial activities.

Research in the agrochemical field continues to explore novel chloroacetamides for weed control. The focus is often on synthesizing new analogues with improved efficacy, a broader spectrum of activity, and enhanced crop safety. nih.govacs.org SAR studies remain a key tool in this endeavor, and it is plausible that compounds like this compound could be synthesized and evaluated as part of such research programs.

In the realm of medicinal chemistry, N-substituted acetamides are being investigated for a variety of therapeutic applications. archivepp.com For example, some N-substituted chloroacetamides have been synthesized and tested for their antimicrobial potential against various bacterial and fungal strains. nih.govnih.gov The biological activity in these cases is often linked to the specific substituents on the phenyl ring of the N-benzyl group and their influence on properties like lipophilicity. nih.govnih.gov

Furthermore, the synthesis of novel N-substituted acetamides as potential anticonvulsants is an active area of research. sigmaaldrich.com Although this compound does not share the exact structural features of the most potent anticonvulsant acetamides studied, its core structure suggests that it could serve as a scaffold for the design of new neurologically active compounds.

A likely synthetic route to this compound would involve the acylation of N-ethylbenzylamine with chloroacetyl chloride. A similar procedure has been described for the synthesis of the related compound, N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide, where 2-(benzylamino)ethan-1-ol is reacted with chloroacetyl chloride in the presence of a base. calpaclab.com

Below are data tables summarizing the known properties of this compound and a selection of its analogues.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 73685-55-9 | BLDpharm bldpharm.com |

| Molecular Formula | C11H14ClNO | Santa Cruz Biotechnology scbt.com |

| Molecular Weight | 211.69 g/mol | Santa Cruz Biotechnology scbt.com |

| Predicted XlogP | 2.2 | PubChemLite |

Table 2: Research Findings on Analogues of this compound

| Compound/Class | Research Focus | Key Findings | Reference |

| N-substituted a-chloroacetamides | Herbicidal Activity | Exhibit outstanding effectiveness and selectivity for the control of annual grasses in pre-emergence applications. The nature of the N-substituents is critical for activity. | Hamm, P. C., & Speziale, A. J. (1956) acs.org |

| N-(substituted phenyl)-2-chloroacetamides | Antimicrobial Activity | Effective against Gram-positive bacteria like S. aureus and MRSA. Biological activity varies with the position and type of substituents on the phenyl ring. | Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests (2021) nih.govnih.gov |

| N-benzyl 2-acetamidoacetamides | Anticonvulsant Activity | Substituted N-benzyl 2-acetamidoacetamides provide significant protection against maximal electroshock-induced seizures. | The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent (1995) sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloro-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUGAFLNLROZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 2 Chloro N Ethylacetamide

Established Synthetic Pathways via Acylation Reactions

The synthesis of N-benzyl-2-chloro-N-ethylacetamide is most commonly achieved through acylation, a fundamental process in organic chemistry. This involves the introduction of an acyl group (in this case, the chloroacetyl group) onto the nitrogen atom of a precursor amine.

Direct Amidation with Chloroacetyl Chloride

The most direct and widely utilized method for synthesizing this compound is the direct amidation of N-ethylbenzylamine using chloroacetyl chloride. ijpsr.infovulcanchem.com This reaction is a classic example of nucleophilic acyl substitution.

The core of this synthetic strategy is the nucleophilic attack of the secondary amine, N-ethylbenzylamine, on the highly electrophilic carbonyl carbon of chloroacetyl chloride. The nitrogen atom's lone pair of electrons initiates the reaction, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the protonated amide. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

The general reaction is as follows:

The efficiency and yield of the amidation reaction are highly dependent on the specific conditions employed. Optimization of parameters such as solvent, temperature, and stoichiometry is crucial for successful synthesis.

Solvent: A variety of solvents can be used, often chosen based on the solubility of the reactants and the ease of product isolation. Dichloromethane (B109758) (DCM) is a common choice, often used in a biphasic system with water when an inorganic base like sodium hydroxide (B78521) is employed. chemicalbook.com Acetone is another effective solvent, particularly when using a solid base like potassium carbonate. nih.gov Dry, non-protic solvents such as toluene (B28343) or benzene (B151609) may also be utilized. irjmets.com

Base: The presence of a base is critical to scavenge the HCl generated during the reaction. Common bases include aqueous sodium hydroxide (NaOH) chemicalbook.com, potassium carbonate (K₂CO₃) nih.gov, or tertiary amines like triethylamine (B128534) (Et₃N). The choice of base can influence the reaction rate and workup procedure.

Temperature: The acylation is typically an exothermic reaction. It is often performed at reduced temperatures, such as 0 °C or by cooling in an ice-cold water bath, especially during the dropwise addition of the highly reactive chloroacetyl chloride to control the reaction rate and minimize side reactions. ijpsr.info The reaction may then be allowed to stir at room temperature to proceed to completion. ijpsr.infochemicalbook.com

Stoichiometry: The reactants are generally used in equimolar amounts, although a slight excess of the acylating agent or the amine may sometimes be used to ensure the complete consumption of the limiting reagent. chemicalbook.com

The following table summarizes typical reaction conditions found in related syntheses:

| Precursor Amine | Acylating Agent | Solvent(s) | Base | Temperature | Yield | Reference |

| N-Benzylethanolamine | Chloroacetyl chloride | Dichloromethane / Water | Sodium Hydroxide | Room Temperature | 96% | chemicalbook.com |

| 3,4-dichloroaniline | Chloroacetyl chloride | Benzene | Triethylamine | Not Specified | Not Specified | irjmets.com |

| Various Amines | Chloroacetyl chloride | Water | Not Specified (Amine in excess) | Cooled, then overnight stirring | Not Specified | ijpsr.info |

| Secondary Amines | Chloroacetyl chloride | Acetone | Potassium Carbonate | Room Temperature | Not Specified | nih.gov |

Alternative Acylating Agents and Precursors

While chloroacetyl chloride is the most common acylating agent for this transformation, other reagents can theoretically be used to introduce the chloroacetyl moiety. For instance, N-Chloroacetyl glycine (B1666218) ethyl ester has been used to react with amines to form amide bonds, followed by cyclization. uliege.be This suggests that other activated forms of chloroacetic acid could serve as precursors, though they are less frequently employed due to the high reactivity and cost-effectiveness of chloroacetyl chloride.

Advanced Synthetic Approaches

To improve reaction times, yields, and environmental friendliness, modern synthetic techniques are being applied to classical reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including amide formation. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity. irjmets.compsu.edu This technique utilizes the efficient and uniform heating of the reaction mixture through dielectric polarization. nih.gov

For the synthesis of related acetamide (B32628) derivatives, microwave irradiation has been shown to be highly effective. irjmets.compsu.edu For example, the synthesis of various N-substituted-2-phenoxyacetamides was completed in minutes under microwave irradiation, compared to hours using conventional heating. psu.edu Similarly, the synthesis of 2-chloro-N-(3,4-dichlorophenyl) acetamide was noted as being accelerated by microwave irradiation. irjmets.com This strongly suggests that the synthesis of this compound could be significantly optimized by adopting a microwave-assisted protocol, leading to faster, more efficient, and eco-friendly production. irjmets.com

The following table compares conventional and microwave-assisted methods for a related amide synthesis, highlighting the significant reduction in reaction time.

| Reaction | Method | Reaction Time | Reference |

| Synthesis of N-benzyl-2-(2,3-dichlorophenoxy)acetamide | Conventional Heating | 2-10 hours | psu.edu |

| Synthesis of N-benzyl-2-(2,3-dichlorophenoxy)acetamide | Microwave Irradiation | 3-15 minutes | psu.edu |

Flow Chemistry Methodologies

The adoption of continuous flow chemistry offers significant advantages for the synthesis of chloroacetamides, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. While specific research on the flow synthesis of this compound is not extensively documented, the principles can be extrapolated from the synthesis of related compounds like modafinil, which involves a chloroacetamide intermediate. rsc.org

In a typical flow setup, streams of the reactants are continuously merged and passed through a heated reactor. For instance, a solution of an amine and a solution of an acylating agent like chloroacetyl chloride can be pumped and mixed in a T-junction before entering a heated coil or a microreactor. The short residence time within the reactor, often on the scale of minutes, is sufficient to achieve high conversion rates. This method mitigates the risks associated with the handling of highly reactive reagents like chloroacetyl chloride in large batch processes. rsc.org

Key parameters in a flow synthesis that can be optimized include:

Flow Rate: Controls the residence time of the reactants in the reactor.

Temperature: Can be precisely controlled to maximize reaction rate and minimize byproduct formation.

Stoichiometry: The molar ratio of reactants can be finely tuned by adjusting the relative flow rates of the input streams.

| Parameter | Typical Range | Outcome | Reference |

| Reactant Concentration | 1-2 M | Affects reaction kinetics and throughput. | rsc.org |

| Flow Rate | 1-10 mL/min | Determines residence time and productivity. | rsc.org |

| Temperature | 25-100 °C | Influences reaction speed and selectivity. | rsc.org |

| Residence Time | 2-20 min | Impacts conversion and yield. | rsc.org |

Green Chemistry Principles in the Synthesis of N-Chloroacetamides

The application of green chemistry principles to the synthesis of N-chloroacetamides aims to reduce the environmental impact of these processes. tandfonline.comresearchgate.net This involves the use of safer solvents, minimizing waste, and developing more energy-efficient methods. tandfonline.comacs.org Water, being a non-toxic and non-flammable solvent, is a highly attractive medium for such reactions. tandfonline.comresearchgate.net

Solvent-Free Reactions

Conducting reactions without a solvent, or under neat conditions, is a core principle of green chemistry that can significantly reduce waste. For the synthesis of N-chloroacetamides, solvent-free approaches have been explored. These methods often involve the direct reaction of the amine with chloroacetyl chloride.

In one approach, the amine itself can act as the solvent and base, although this is more suitable when the amine is inexpensive and readily available. Another strategy involves grinding the solid reactants together, sometimes with a catalytic amount of a phase-transfer catalyst, to initiate the reaction. The heat generated by the exothermic reaction can sometimes be sufficient to drive the reaction to completion.

Research has demonstrated the rapid N-chloroacetylation of various amines and anilines in a phosphate (B84403) buffer system, which can be considered a step towards greener conditions by using water as the solvent. researchgate.nettandfonline.com These reactions are often complete within minutes and allow for easy product isolation through simple filtration, avoiding the need for chromatographic purification. researchgate.nettandfonline.com

| Reactants | Conditions | Yield | Reaction Time | Reference |

| Various anilines and amines with chloroacetyl chloride | Phosphate buffer (pH ~7.4) | High to excellent | < 20 minutes | researchgate.nettandfonline.com |

| Substituted anilines with chloroacetyl chloride | Hot hexane (B92381) or heptane (B126788) for recrystallization | 70-85% | 1 hour | diva-portal.org |

Catalyst Development for Enhanced Sustainability

The development of sustainable and recyclable catalysts is a key area of green chemistry research. acs.org For the synthesis of N-chloroacetamides, the focus has been on developing metal-free catalytic systems and methods that avoid stoichiometric reagents. tandfonline.comacs.org

One of the primary goals is to replace traditional bases like triethylamine, which can be difficult to separate from the product and generate waste. The use of heterogeneous catalysts, which can be easily filtered off and potentially reused, is a promising alternative. While specific catalysts for this compound are not widely reported, research into related amide syntheses provides valuable insights.

For example, studies have shown that N-chloroacetylation can be efficiently carried out under neutral, metal-free conditions, which simplifies the process and reduces the environmental burden. tandfonline.com The use of phosphate buffer, for instance, not only provides a green solvent but also controls the pH without the need for an external organic base, thus serving a catalytic role in promoting the desired reaction. researchgate.nettandfonline.com The principle of catalysis in green chemistry emphasizes the use of reagents that are consumed in small amounts and can be recycled, a principle that is well-exemplified by enzyme catalysis, which can offer high specificity and reduce the need for protecting groups. acs.org

Synthesis and Derivatization Strategies for N Benzyl 2 Chloro N Ethylacetamide Analogues

Systematic Structural Modifications and Design Principles

The design of analogues of N-benzyl-2-chloro-N-ethylacetamide is guided by principles of rational modification, where specific parts of the molecule are altered to achieve desired chemical characteristics. This includes changes to the substituents on the nitrogen atom, the α-carbon of the acetamide (B32628) group, and the aromatic benzyl (B1604629) ring.

The substituents attached to the amide nitrogen—the benzyl and ethyl groups—are critical determinants of the molecule's steric and electronic properties. The rational design of these N-substituents involves considering their size, lipophilicity, and potential for specific interactions.

Table 1: Examples of N-Substituent Modifications in Related Amides

| Original Substituent | Modified Substituent | Rationale/Observation | Citation |

|---|---|---|---|

| Benzyl | 2,6-Dimethylphenyl | Enhanced steric hindrance and metabolic stability | |

| Amide (N-H) | N-Benzyl | Altered biological activity profile | rsc.org |

| Benzyl | Phenyl | Influences anion stability and reactivity | researchgate.net |

The α-carbon of the acetamide moiety, which bears the chloro substituent, is a key site for structural modification. The chlorine atom itself is a reactive handle, suitable for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Research into related compound classes, such as 2-substituted N-benzyl-2-acetamidoacetamides, has highlighted the importance of the substituent at this position for biological activity. nih.gov A key design principle that has emerged is the strategic placement of a small, substituted heteroatom moiety near the α-carbon. nih.gov For example, in the synthesis of N-benzyl-2-acetamidopropionamide derivatives, various heteroatom substituents—including chloro, bromo, iodo, and those containing oxygen, nitrogen, and sulfur—were incorporated at the carbon adjacent to the α-carbon. nih.gov This demonstrates a strategy where the chloroacetamide moiety is used as a precursor to introduce further complexity. Specifically, oxygen-substituted derivatives, such as N-benzyl-2-acetamido-3-methoxypropionamide, showed high potency in certain biological assays. nih.gov This suggests that modifying the α-carbon position by replacing the chlorine or functionalizing an adjacent position can lead to derivatives with significantly altered properties. nih.gov

Functionalization of the benzyl moiety's phenyl ring offers another avenue for creating analogues. Introducing substituents onto the aromatic ring can alter the electronic properties, solubility, and intermolecular interactions of the parent compound. Methods for the selective chlorination of C(sp³)–H bonds, particularly at benzylic positions, provide a pathway to structurally diversify these molecules. wisc.edu Such technologies enable the introduction of functional groups like amines, azoles, phenols, and thiophenols that might not be compatible with direct oxidation strategies. wisc.edu

The Friedel-Crafts reaction is a classic method for the alkylation and benzylation of aromatic compounds, allowing for the formation of C-C bonds on the arene ring. ethz.ch Modern advancements in this area have led to cleaner and more selective protocols, avoiding harsh conditions and stoichiometric metal waste by using activators like BF₃•OEt₂ with N-methyl hydroxamic acid-based leaving groups. ethz.ch These approaches could be applied to functionalize the benzyl ring of this compound, creating a library of derivatives with varied substitution patterns on the phenyl group.

Synthetic Routes to Key this compound Derivatives

The synthesis of this compound and its derivatives relies on fundamental organic reactions, including N-alkylation, N-arylation, and the incorporation of complex ring systems.

The core structure of N-substituted chloroacetamides is typically synthesized by reacting chloroacetyl chloride with a suitable primary or secondary amine. ijpsr.info This straightforward acylation is a common method for creating the amide bond. For instance, N-benzyl-2-chloroacetamide can be prepared by reacting benzylamine (B48309) with chloroacetyl chloride. sigmaaldrich.comresearchgate.net

To synthesize the specific target this compound, N-ethylbenzylamine would be the required secondary amine precursor. The general synthetic strategy involves the dropwise addition of chloroacetyl chloride to a solution of the appropriate amine at room temperature, often with stirring for several hours. ijpsr.info The progress of the reaction can be monitored by thin-layer chromatography, and the resulting N-substituted chloroacetamide product is often a solid that can be purified by filtration and recrystallization from a solvent like ethanol (B145695). ijpsr.info

Further derivatization through N-alkylation of a primary amide precursor (e.g., N-benzyl-2-chloroacetamide) can also be employed, though alkylation of secondary amides can be challenging. researchgate.netsit.edu.cn Phase-transfer catalysis is a technique that has been used to facilitate the alkylation of related N-substituted 2-phenylacetamides. researchgate.net The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a more modern and efficient approach to N-alkylation, where an alcohol is used as an alkylating agent, producing only water as a byproduct and avoiding the pre-activation of the alcohol to a halide. whiterose.ac.uk

The chloroacetamide moiety is a valuable synthon for introducing heterocyclic systems into the molecular structure. The reactive C-Cl bond allows for nucleophilic substitution by various heterocycles. For example, 2-chloro-N-benzylacetamide can be reacted with arylpiperazines or imidazole (B134444) to generate derivatives containing these heterocyclic rings. sigmaaldrich.com

More complex heterocyclic systems can also be constructed using this compound analogues as starting materials. The reaction of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with sodium chalcogenates (containing sulfur, selenium, or tellurium) can lead to the formation of cyclic chalcogenide compounds. ekb.eg Furthermore, Pummerer cyclizations offer a powerful method for building heterocyclic frameworks like oxindoles from α-bromoacetamide precursors linked to a resin via a sulfur atom. gla.ac.uk These strategies demonstrate that the core chloroacetamide structure is a versatile platform for synthesizing a wide range of derivatives featuring diverse heterocyclic systems, which are frequently found in many approved drugs. nih.gov

Table 2: Synthetic Applications of Chloroacetamide Precursors

| Precursor | Reagent/Method | Resulting Derivative/System | Citation |

|---|---|---|---|

| 2-Chloro-N-benzylacetamide | Arylpiperazines | 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides | sigmaaldrich.com |

| 2-Chloro-N-benzylacetamide | Imidazole | N-Benzyl-2-(1H-imidazol-1-yl)acetamide | sigmaaldrich.com |

| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium sulfide (B99878) (Na₂S) | Cyclic sulfide compound | ekb.eg |

| α-Bromoacetamide on resin | Pummerer Cyclization | Oxindole (B195798) framework | gla.ac.uk |

Synthesis of Chalcogenide Derivatives

The synthesis of chalcogenide derivatives, specifically those incorporating sulfur, selenium, and tellurium, has been explored through the cyclization of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide. ekb.eg This starting material serves as a key precursor for creating heterocyclic compounds containing a chalcogen atom. The general strategy involves the reaction of this N-benzyl dichloro derivative with various sodium chalcogenate reagents. ekb.eg

The synthesis of sulfur and selenium-containing heterocycles is achieved by reacting N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with sodium sulfide (Na₂S) or sodium hydrogen selenide (B1212193) (NaHSe), respectively. ekb.eg For the sulfur derivative, an aqueous solution of sodium sulfide is added to an ethanolic solution of the dichloroacetamide under an argon atmosphere, leading to the formation of 4-Benzylthiomorpholine-3,5-dione. ekb.eg Similarly, the selenium analogue, 4-Benzylselenomorpholine-3,5-dione, is prepared by reacting the same precursor with an aqueous solution of NaHSe in ethanol. ekb.eg

The tellurium-containing derivative is synthesized via a different route. A mixture of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, an excess of sodium iodide, and tellurium powder is stirred in 2-ethoxyethanol (B86334) at room temperature. ekb.eg This reaction yields the corresponding cyclic telluride compound. ekb.eg Furthermore, a diiodo derivative of the telluride, 4-Benzyl-1,1-diiodo-1λ⁴-telluromorpholine-3,5-dione, can be prepared, which can then be converted back to the parent telluromorpholine-3,5-dione by heating in ethanol. ekb.eg

The table below summarizes the key findings for the synthesis of these chalcogenide derivatives.

| Derivative Name | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 4-Benzylthiomorpholine-3,5-dione | N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Na₂S·2H₂O | Ethanol/Water | 82 | 138-140 |

| 4-Benzylselenomorpholine-3,5-dione | N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | NaHSe (aqueous) | Ethanol | 82 | 89-90 |

| 4-Benzyl-1,1-diiodo-1λ⁴-telluromorpholine-3,5-dione | N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Te powder, NaI | 2-ethoxyethanol | 82 | 101-103 |

Table 1: Summary of Synthesized Chalcogenide Derivatives. ekb.eg

Purification and Isolation Techniques for Derivatives

The purification and isolation of the synthesized derivatives of this compound are critical steps to ensure the removal of unreacted starting materials, reagents, and by-products, yielding a compound of high purity. The techniques employed are largely dependent on the physical and chemical properties of the target derivative, such as its polarity and crystallinity.

For the chalcogenide derivatives, a common isolation procedure involves an initial workup after the reaction is complete. ekb.eg This typically includes filtration to remove any insoluble materials, followed by the addition of water to the filtrate. ekb.eg The product is then extracted from the aqueous solution using an organic solvent, most commonly dichloromethane (B109758) (CH₂Cl₂). ekb.eg The combined organic extracts are subsequently dried, and the solvent is removed under vacuum to yield the crude product. ekb.eg

Recrystallization is a widely used method for the purification of solid derivatives. ekb.egijpsr.info The choice of solvent is crucial for effective purification. For instance, 4-Benzylthiomorpholine-3,5-dione and 4-Benzylselenomorpholine-3,5-dione are recrystallized from ethanol to obtain pale-yellow and yellowish-white solids, respectively. ekb.eg The tellurium derivative, 4-Benzyl-1,1-diiodo-1λ⁴-telluromorpholine-3,5-dione, is recrystallized from chloroform (B151607) to yield reddish-brown crystals. ekb.eg

In cases where recrystallization is not sufficient or for non-crystalline oily products, chromatographic techniques are employed. Flash column chromatography is a versatile method used for purifying a wide range of acetamide derivatives. google.combiorxiv.org This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, typically a mixture of solvents like ethyl acetate (B1210297) and hexanes or methanol (B129727) and dichloromethane. google.combiorxiv.orgsyr.edu The solvent gradient can be adjusted to achieve optimal separation of the desired compound from impurities. google.comsyr.edu For more challenging separations or to obtain highly pure products, preparative high-performance liquid chromatography (prep-HPLC) can be utilized. google.com

The following table outlines the common purification techniques applied to this compound derivatives.

| Purification Technique | Application Details | Target Compounds |

| Recrystallization | Involves dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. ekb.eg Solvents like ethanol and chloroform are commonly used. ekb.eg | Solid crystalline derivatives, such as chalcogenide heterocycles. ekb.eg |

| Extraction | Used to separate the desired product from the reaction mixture based on its solubility. ekb.eg Dichloromethane is a common extraction solvent. ekb.eg | Isolation of chalcogenide derivatives from the aqueous reaction mixture. ekb.eg |

| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase. google.combiorxiv.org Often uses silica gel with solvent systems like ethyl acetate/hexanes. biorxiv.org | Purification of various acetamide derivatives, including intermediates. google.combiorxiv.org |

| Flash Chromatography | A faster version of column chromatography using pressure to force the solvent through the column. google.combiorxiv.org | Used for routine purification of reaction products. google.combiorxiv.org |

| Prep-HPLC | A high-resolution chromatographic technique used for final purification to achieve high-purity compounds. google.com | Used for final purification of complex mixtures or to isolate pure isomers. google.com |

Table 2: Summary of Purification and Isolation Techniques.

Reaction Mechanisms and Chemical Transformations of N Benzyl 2 Chloro N Ethylacetamide

Nucleophilic Substitution Reactions at the Electrophilic Chlorine Center

The carbon-chlorine bond in the chloroacetyl group is highly susceptible to attack by nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon atom electrophilic and the chlorine a good leaving group. This facilitates nucleophilic substitution reactions, which are a cornerstone of the compound's chemistry.

N-benzyl-2-chloro-N-ethylacetamide can react with a wide range of nucleophiles, leading to the displacement of the chloride ion. These reactions typically proceed via an S(_N)2 mechanism.

Kinetic studies on the related compound, N-phenylchloroacetamide, with various thiol nucleophiles demonstrated a concerted S(N)2 mechanism. The reaction showed a Brønsted-type plot with a β(\text{nuc}) value of 0.22, indicating an early transition state with respect to the attacking nucleophile. rsc.org The reactivity is also dependent on the halide leaving group, consistent with an early transition state for leaving group departure. rsc.org

A practical application of this reactivity is the synthesis of N-benzyl-2-(diethylamino)acetamide, where N-benzyl-2-chloroacetamide is treated with diethylamine. researchgate.net Similarly, this compound can serve as a precursor for various derivatives through substitution reactions. For instance, reaction with chalcogen nucleophiles like sodium sulfide (B99878) (Na(_2)S) or sodium hydrogen selenide (B1212193) (NaHSe) can lead to the formation of new carbon-sulfur or carbon-selenium bonds. ekb.eg

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amines | Diethylamine | N-benzyl-N-ethyl-2-(diethylamino)acetamide |

| Thiols/Thiolates | Sodium Thiolate (RSNa) | Thioether derivative |

| Chalcogenides | Sodium Sulfide (Na(_2)S) | Sulfide derivative |

| Chalcogenides | Sodium Hydrogen Selenide (NaHSe) | Selenide derivative |

The electrophilic chloroacetyl moiety, in conjunction with a nucleophilic site elsewhere in the molecule or in a reactant, can lead to intramolecular cyclization, forming various heterocyclic structures.

For example, a related compound, N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, undergoes intramolecular cyclization upon reaction with sodium chalcogenates (Na(_2)E, where E = S, Se, Te) to yield six-membered cyclic chalcogenide compounds. ekb.eg In this case, the initial nucleophilic attack likely forms an intermediate that possesses a second nucleophilic site, which then attacks the remaining chloroacetyl group.

Radical cyclizations are also a prominent reaction pathway for related N-chloroacetamides. For instance, the radical cyclization of N-benzyl-2-chloro-N-cyclohex-1-en-1-ylacetamide using tributyltin hydride can form hexahydroindolones. thieme-connect.de The 5-endo-trig cyclizations of radicals derived from N-cyclohexenyl-α-haloacetamides have been studied, showing that the halogen atom plays a critical role in the product distribution. pitt.edu While α-chloroamides tend to produce octahydroindolones, other halogens can lead to different products. pitt.edu Similarly, the cyclization of N-Benzyl-2-chloro-N-(cyclohexylidene(phenyl)methyl)acetamide has been investigated. acs.org These examples highlight the potential of this compound to serve as a precursor for complex heterocyclic systems, particularly if an unsaturated group is present on the nitrogen atom.

Reactivity of the Amide Functional Group

The amide group in this compound, while generally stable, can undergo characteristic reactions such as hydrolysis, reduction, and oxidation under specific conditions.

The amide bond can be cleaved through hydrolysis, typically under acidic or basic conditions. Studies on a range of chloroacetamide herbicides reveal the general pathways for this transformation. nih.govacs.orgacs.org

Base-catalyzed hydrolysis: This process can proceed through two main pathways: an intermolecular S(_N)2 reaction where a hydroxide (B78521) ion attacks the electrophilic carbon, displacing the chloride to form a hydroxy-substituted derivative, or through cleavage of the amide bond itself. nih.govacs.orgacs.org The dominant pathway is influenced by subtle structural differences in the chloroacetamide molecule. nih.govacs.org

Acid-catalyzed hydrolysis: Under acidic conditions, cleavage of both the amide and, if present, ether groups can be observed. nih.govacs.orgacs.org For some related chloroacetamides, complex reaction sets, including intramolecular attack by other functional groups on the amide, have been reported under strongly acidic conditions and higher temperatures. acs.org

These findings suggest that the hydrolysis of this compound would likely yield N-benzyl-N-ethylamine and chloroacetic acid or its derivatives, depending on the specific reaction conditions.

The functional groups within this compound can be targeted by reducing and oxidizing agents.

Reduction: The electrochemical reduction of N-haloamides has been studied, and it was noted that N-chloro-N-ethylacetamide is more easily reduced than its N-H counterpart, N-chloroacetamide. cdnsciencepub.com This is attributed to the stabilizing effect of the alkyl group on the intermediate amide radical. cdnsciencepub.com Studies involving chromous chloride have shown that N-chloro-N-alkylamides are typically reduced to the corresponding amides in the presence of olefins, rather than undergoing addition reactions. cdnsciencepub.com

Oxidation: While the direct oxidation of this compound is not extensively detailed, studies on the related N-chloroacetamide (NCA) show it can act as an oxidizing agent. In acidic media, the probable reactive species is protonated NCA (H(_2)OCl), which can oxidize substrates like 3-benzoylpropionic acid and organic sulfides to their corresponding sulfoxides. e-journals.inresearchgate.net The reaction kinetics are first order with respect to NCA, the substrate, and hydrogen ions. e-journals.inresearchgate.net

Detailed Mechanistic Investigations of Related N-Chloroacetamide Systems

Mechanistic studies of compounds structurally related to this compound provide valuable insights into its expected chemical behavior.

The mechanism of nucleophilic substitution at the chloroacetyl group has been confirmed as a concerted S(_N)2 process through kinetic studies of N-phenylchloroacetamide with thiols. rsc.org These investigations, which included varying the nucleophile and the leaving group, pointed towards an early transition state with minimal bond cleavage to the leaving group and minimal bond formation with the incoming nucleophile. rsc.org

Hydrolysis mechanisms have been explored in detail for chloroacetamide herbicides. Base-catalyzed hydrolysis primarily involves an S(_N)2 attack by a hydroxide ion on the α-carbon. nih.govacs.org Acid-catalyzed hydrolysis is more complex and can involve cleavage of different parts of the molecule, with some reactions proceeding via intramolecular mechanisms, especially in molecules with suitably positioned functional groups like ethers. acs.org

The kinetics of dechlorination of N-chloroamides have also been investigated. In the presence of a chlorine-demanding substance like phenol, the reaction can involve both hydrolysis of the N-chloroamide and direct reaction with the phenoxide ion. cdnsciencepub.com The rate of hydrolysis was found to be proportional to the hydroxide ion concentration. cdnsciencepub.com

Table 2: Summary of Mechanistic Data from Related Chloroacetamides

| Reaction Type | Model Compound(s) | Key Mechanistic Findings |

| Nucleophilic Substitution | N-phenylchloroacetamide | Concerted S(_N)2 mechanism; Early transition state. rsc.org |

| Base-Catalyzed Hydrolysis | Chloroacetamide Herbicides | Primarily S(_N)2 attack at the α-carbon; potential for amide cleavage. nih.govacs.org |

| Acid-Catalyzed Hydrolysis | Chloroacetamide Herbicides | Can involve both amide and ether cleavage; potential for intramolecular pathways. acs.org |

| Oxidation by NCA | N-chloroacetamide (NCA) | Reactive species is protonated NCA (H(_2)OCl) in acid. e-journals.inresearchgate.net |

| Electrochemical Reduction | N-chloro-N-ethylacetamide | More easily reduced than N-chloroacetamide due to alkyl group stabilization of the radical intermediate. cdnsciencepub.com |

Kinetic Analysis and Reaction Rate Determination

While specific kinetic data for the hydrolysis of this compound is not extensively documented, a systematic study of structurally related chloroacetamide herbicides provides significant insights into its expected reactivity. The rate of transformation is highly dependent on the pH and the specific substituents on the amide nitrogen.

Base-catalyzed hydrolysis of chloroacetamides typically proceeds via an S-N-2 mechanism, where a hydroxide ion attacks the electrophilic carbon bearing the chlorine atom, leading to a hydroxy-substituted product. acs.org The rate of this reaction is influenced by the steric and electronic nature of the N-substituents. For this compound, the bulky benzyl (B1604629) and ethyl groups would sterically hinder the approach of the nucleophile to some extent compared to less substituted amides.

In a study of nine different chloroacetamides under strong basic conditions (2 N NaOH), the observed pseudo-first-order rate constants (k_obs) varied significantly, demonstrating the profound impact of the N-substituent structure on reactivity. acs.org For instance, the structural differences between alachlor (B1666766) and butachlor (B1668075), which vary in their N-alkoxymethyl substituents, lead to different hydrolysis rates. acs.org It is expected that this compound would follow a similar S-N-2 pathway under basic conditions.

Acid-catalyzed hydrolysis presents a more complex kinetic profile, often involving cleavage of the amide bond itself or, if applicable, ether linkages in the N-substituents. acs.org For this compound, strong acid conditions would likely lead to a competition between nucleophilic attack at the α-carbon and protonation-driven hydrolysis of the amide bond.

Kinetic studies on the formation of N-chloroacetamide from acetaldehyde (B116499) and monochloramine have determined activation energies for the forward reaction to be as low as 3.04 kJ·mol⁻¹, indicating a low barrier to formation for some chloroacetamides. acs.org Although this is a formation reaction, it underscores the dynamic nature of the equilibria involving chloroacetamide structures.

The following table, adapted from studies on related compounds, illustrates how reaction conditions and structure affect reaction rates.

| Compound Class | Reaction Condition | Predominant Mechanism | General Kinetic Observations |

| Chloroacetanilides | 2 N NaOH, 25-85 °C | S-N-2 | Rate is sensitive to N-substituent structure; steric hindrance can reduce the rate. acs.org |

| Chloroacetanilides | 2 N or 6 N HCl, 85 °C | Amide & Ether Cleavage | Complex kinetics with multiple competing pathways. acs.org |

| Acetaldehyde + Monochloramine | pH 7.8-9.0, 10-25 °C | Oxidation | Acid/base catalyzed; rates increase significantly at higher pH. acs.org |

Elucidation of Reaction Pathways and Intermediates

The transformation of this compound can proceed through several distinct pathways, largely dictated by the reagents and energy sources employed.

Nucleophilic Substitution: The most common pathway is the nucleophilic substitution of the chlorine atom. This is a classic S-N-2 reaction where a nucleophile attacks the α-carbon, displacing the chloride ion. ijpsr.info This pathway is utilized in the synthesis of various derivatives where the chlorine is replaced by nitrogen, oxygen, or sulfur nucleophiles. sphinxsai.comekb.eg

Radical-Mediated Cyclization: In the presence of radical initiators or photochemical stimulation, related N-alkenyl-N-benzyl-α-haloacetamides can undergo radical cyclization. The reaction proceeds through a 5-endo-trig radical–polar crossover process. This pathway involves the formation of a radical at the α-carbon, which then attacks an intramolecular double bond, leading to the formation of functionalized γ-lactams. acs.org While the ethyl group in this compound is saturated, this pathway becomes relevant for unsaturated analogs.

Photochemical Amination and Intermediates: Metal-free, visible-light-induced transformations of amides in the presence of N-haloimides suggest a unique reaction pathway. Mechanistic studies propose the formation of a halogen-bonded electron donor–acceptor (EDA) complex between a base (like lithium tert-butoxide) and the N-haloimide. chemrxiv.org This photoexcited complex is believed to be the key intermediate responsible for the subsequent C(sp³)–H amination. chemrxiv.org For this compound, similar EDA complexes could potentially form, facilitating transformations under photochemical conditions.

Cationic Rearrangement: Studies on benzylic trichloroacetimidates have shown that they can undergo thermal or Lewis acid-catalyzed rearrangement to form the corresponding trichloroacetamides. This transformation is proposed to proceed through a cationic intermediate. syr.edu This suggests that under certain acidic conditions, intermediates with cationic character could play a role in the transformations of this compound.

Catalytic Effects in N-Chloroacetamide Transformations

The reactivity of the C-Cl bond and adjacent C-H bonds in N-chloroacetamides can be significantly influenced and controlled by catalysts.

Palladium-Catalyzed C-H Activation/Cyclization: A prominent catalytic transformation for N-aryl chloroacetamides is the intramolecular C-H activation/arylation to form oxindoles. This reaction is typically catalyzed by palladium complexes, such as Pd(OAc)₂ with various phosphine (B1218219) ligands (e.g., XPhos, JohnPhos). chemrxiv.org The reaction involves the oxidative addition of the palladium(0) catalyst into the C-Cl bond, followed by an intramolecular C-H activation of an aryl group and reductive elimination to form the oxindole (B195798) product. chemrxiv.org Optimization studies for this class of reaction show that the choice of ligand, solvent, and temperature is crucial for achieving high yields. chemrxiv.org

Copper-Catalyzed Transformations: Copper(I) salts have been shown to catalyze the regioselective cleavage of C-N bonds in related β-ketobutyanilides, demonstrating the ability of copper to promote transformations in amide-containing structures. tsijournals.com While this example does not involve the C-Cl bond directly, it highlights the utility of copper catalysts in activating and cleaving bonds within larger amide frameworks.

Chromous Chloride-Promoted Additions: Chromous chloride (CrCl₂) promotes the addition of N-haloamides to olefins. This reaction can yield two types of products: the expected 1,2-adduct (N-(2-haloalkyl)amide) and a 1,H-adduct resulting from the reduction of the intermediate radical. The ratio of these products is influenced by the nature of the amide and the olefin. N-chlorocarbamates, which are structurally related to N-chloroacetamides, generally give the best yields of 1,2-adducts. cdnsciencepub.com

The table below summarizes key catalytic systems and their effects on chloroacetamide transformations.

| Catalyst System | Transformation | Mechanism/Effect |

| Pd(OAc)₂ / Phosphine Ligand | Intramolecular C-H Arylation (Oxindole Synthesis) | Involves oxidative addition, C-H activation, and reductive elimination cycle. chemrxiv.org |

| CuI | C-N Bond Cleavage | Promotes regioselective cleavage of amide bonds in specific substrates. tsijournals.com |

| CrCl₂ | Addition to Olefins | Promotes radical addition to double bonds, leading to N-(2-haloalkyl)amides. cdnsciencepub.com |

Regioselectivity and Stereoselectivity in Synthetically Relevant Reactions

Controlling the site of reaction (regioselectivity) and the spatial orientation of the resulting bonds (stereoselectivity) is paramount in synthesis.

Regioselectivity: In reactions involving this compound, multiple reactive sites could potentially compete. For instance, in an N-alkylation reaction, both the amide nitrogen and other potential sites could be alkylated. A study on the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide demonstrated high regioselectivity for the quinolone nitrogen over the amide nitrogen. nih.govbeilstein-journals.org This selectivity was explained using DFT calculations, which showed that the higher acidity of the quinolone N-H bond led to its preferential deprotonation and subsequent alkylation. nih.govbeilstein-journals.org This principle of acidity-driven regioselectivity is broadly applicable.

In photochemical aminations of unsymmetrical amides, regioselectivity has been observed. For example, in N-ethyl-N-methyl amides, the reaction showed a preference for amination at the methyl group over the methylene (B1212753) carbon of the ethyl group. chemrxiv.org This selectivity is attributed to the relative stability of the radical intermediates formed at these positions.

Stereoselectivity: When this compound or its derivatives react to form a new chiral center, controlling the stereochemical outcome is crucial. In Julia-Kocienski olefination reactions involving a related α-fluoro-α-sulfonyl Weinreb amide, high stereoselectivity was achieved. nih.gov The use of NaH as a base in THF led to ≥98% Z-stereoselectivity, while other base/solvent combinations (like DBU in CH₂Cl₂) could be tuned to favor the E-isomer. nih.gov This demonstrates that the stereochemical course of the reaction can be directed by the choice of reagents and conditions.

Similarly, in radical cyclization reactions of related N-alkenyl-N-benzyl-α-haloacetamides, the stereochemistry of the newly formed ring is a key consideration, often influenced by the geometry of the starting alkene and the transition state of the cyclization. acs.org

Advanced Spectroscopic and Structural Characterization of N Benzyl 2 Chloro N Ethylacetamide

Solid-State Structural Elucidation via X-ray Diffraction (XRD)

While specific crystallographic data for N-benzyl-2-chloro-N-ethylacetamide is not publicly available, analysis of closely related N-benzyl acetamide (B32628) structures provides a robust framework for understanding its likely solid-state characteristics. Compounds such as N-benzyl-2-(2,4-dichlorophenoxy)acetamide and N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide serve as excellent proxies for predicting the crystal packing and intermolecular forces. nih.govresearchgate.net

The crystal structure of an N-benzyl acetamide derivative is typically determined by single-crystal X-ray diffraction. This technique involves irradiating a single, high-quality crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern. The data collected allows for the calculation of the electron density distribution within the crystal, revealing the precise position of each atom.

From this, key crystallographic parameters are determined, defining the unit cell—the fundamental repeating unit of the crystal lattice. For analogous compounds, these parameters have been well-documented. For example, N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide crystallizes in the monoclinic space group P2₁/n. researchgate.net Another related compound, N-benzyl-2-(2,4-dichlorophenoxy)acetamide, also crystallizes in a monoclinic system. nih.gov It is highly probable that this compound would exhibit similar crystallographic properties.

The expected crystallographic parameters for this compound, based on its analogues, are presented in the interactive table below.

Table 1: Predicted Crystallographic Parameters for this compound (based on related structures) Data presented is for analogous compounds and serves as a predictive model.

| Parameter | Predicted Value/System | Source Analogue |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n or similar | researchgate.net |

| a (Å) | ~ 4.7 - 5.0 | nih.govresearchgate.net |

| b (Å) | ~ 10.8 - 27.0 | nih.govresearchgate.net |

| c (Å) | ~ 11.0 - 13.0 | nih.govresearchgate.net |

| β (°) | ~ 90 - 97 | researchgate.net |

| Z (Molecules/unit cell) | 2 or 4 | nih.govresearchgate.net |

A crucial aspect of the molecular structure revealed by XRD is the conformation of the molecule. In related N-benzyl acetamides, the central acetamide group is often twisted relative to the plane of the aromatic rings. For instance, in N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, the aromatic rings are significantly twisted relative to each other. researchgate.net This non-planar conformation is a common feature driven by the steric hindrance between the substituents on the nitrogen and the carbonyl group.

The stability of a crystal lattice is derived from a network of intermolecular interactions that hold the individual molecules together. In N-benzyl acetamide derivatives, hydrogen bonding is a dominant force. mdpi.com Although the tertiary amide in this compound lacks the N-H bond necessary for classical hydrogen bond donation, the carbonyl oxygen is an effective hydrogen bond acceptor.

Crystal structures of similar secondary N-benzyl acetamides, which contain an N-H donor, are often stabilized by N—H⋯O hydrogen bonds, forming chains or dimers. nih.govnih.gov In the case of this compound, weaker C—H⋯O hydrogen bonds are expected to play a significant role in the crystal packing. researchgate.net These interactions would likely involve the aromatic protons of the benzyl (B1604629) group or the aliphatic protons of the ethyl and chloroacetyl groups donating to the carbonyl oxygen of an adjacent molecule.

Solution-State Molecular Structure Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. scielo.br Due to the restricted rotation around the amide C-N bond, N,N-disubstituted amides like this compound often exist as a mixture of E and Z rotamers in solution, which can sometimes be observed as separate sets of signals in the NMR spectra. scielo.br

The ¹H NMR spectrum of this compound would provide a distinct fingerprint of its proton environments. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Aromatic Protons: The five protons of the benzyl group would appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. Their splitting pattern would reveal their positions on the ring.

Benzyl CH₂ Protons: The two protons of the benzylic methylene (B1212753) group (-CH₂-Ph) would likely appear as a singlet around δ 4.5 - 4.7 ppm.

Chloroacetyl CH₂ Protons: The methylene protons adjacent to the chlorine atom (-CO-CH₂-Cl) are expected to resonate as a singlet around δ 4.0 - 4.2 ppm.

Ethyl Group Protons: The ethyl group would give rise to two signals: a quartet for the methylene protons (-N-CH₂-CH₃) around δ 3.4 - 3.6 ppm and a triplet for the methyl protons (-CH₂-CH₃) around δ 1.1 - 1.3 ppm. The splitting into a quartet and a triplet is due to scalar coupling between the adjacent methylene and methyl protons, with a typical coupling constant (³JHH) of approximately 7 Hz.

The presence of E/Z rotamers could lead to a doubling of these signals, with slightly different chemical shifts for each conformer. scielo.br

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet (m) | 5H |

| Benzyl (N-CH₂-Ph) | 4.5 - 4.7 | Singlet (s) | 2H |

| Chloroacetyl (CO-CH₂-Cl) | 4.0 - 4.2 | Singlet (s) | 2H |

| Ethyl (-N-CH₂-CH₃) | 3.4 - 3.6 | Quartet (q) | 2H |

| Ethyl (-N-CH₂-CH₃) | 1.1 - 1.3 | Triplet (t) | 3H |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded, appearing far downfield, typically in the range of δ 165 - 170 ppm.

Aromatic Carbons: The carbons of the benzene (B151609) ring would resonate between δ 127 and 140 ppm. The carbon attached to the methylene group (ipso-carbon) would be distinct from the ortho, meta, and para carbons.

Aliphatic Carbons: The benzylic carbon (-CH₂-Ph), the chloroacetyl carbon (-CH₂-Cl), and the ethyl group carbons (-N-CH₂- and -CH₃) would appear in the upfield region of the spectrum, generally between δ 10 and 60 ppm. The carbon bonded to the electronegative chlorine atom would be further downfield than the other aliphatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | sp² | 165 - 170 |

| C (Aromatic, ipso) | sp² | ~138 |

| C (Aromatic, o, m, p) | sp² | 127 - 130 |

| N-C H₂-Ph (Benzyl) | sp³ | ~52 |

| CO-C H₂-Cl (Chloroacetyl) | sp³ | ~43 |

| N-C H₂-CH₃ (Ethyl) | sp³ | ~41 |

| N-CH₂-C H₃ (Ethyl) | sp³ | ~13 |

While 1D NMR spectra suggest the types of protons and carbons present, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a key cross-peak would be observed between the quartet and triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. vulcanchem.com It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~4.1 ppm would show a correlation to the carbon signal at ~43 ppm, confirming the assignment of the -CH₂-Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). researchgate.net It is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include:

The benzylic CH₂ protons correlating to the ipso-carbon of the phenyl ring and the amide carbonyl carbon.

The chloroacetyl CH₂ protons correlating to the amide carbonyl carbon.

The ethyl N-CH₂ protons correlating to the amide carbonyl carbon and the ethyl methyl carbon.

Together, these 2D NMR experiments provide irrefutable evidence for the structure of this compound, confirming the sequence of atoms and the integrity of the functional groups. youtube.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through the analysis of its fragmentation patterns.

While specific experimental mass spectra for this compound are not widely available in the reviewed literature, predicted data from databases such as PubChem offer valuable insights. uni.lu The monoisotopic mass of this compound is calculated to be 211.07639 Da. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are also available for various adducts. uni.lu For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 146.3 Ų, and for the sodium adduct [M+Na]⁺, it is 153.0 Ų. uni.lu

The fragmentation of this compound under mass spectrometry conditions can be anticipated based on the fragmentation patterns of similar structures, such as N-benzyl-2-chloroacetamide and other N-substituted amides. nih.govscielo.brconcordia.ca Key fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the chloroacetyl group, and fragmentation of the benzyl and ethyl substituents. The presence of a chlorine atom would also result in a characteristic isotopic pattern for fragments containing it, with the M+2 peak being approximately one-third the intensity of the main peak.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the precise elemental composition of a molecule. For this compound (C₁₁H₁₄ClNO), HRMS would be able to confirm its exact mass with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. Although specific experimental HRMS data for this compound is not readily found in the literature, studies on related compounds, such as N-substituted trichloroacetamides, have utilized HRMS to confirm their composition. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. While no specific MS/MS studies on this compound were identified, the fragmentation patterns of related chloroacetamide derivatives have been investigated. researchgate.net An MS/MS analysis of this compound would be expected to yield significant fragments corresponding to the benzyl cation (m/z 91), the ethyl group, and various fragments arising from the chloroacetyl moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Although a dedicated IR or Raman spectrum for this compound is not available in the public domain, the characteristic vibrational modes can be predicted by examining related molecules. nih.govekb.egresearchgate.net

Characteristic Vibrational Modes of the Amide and Chloroalkyl Groups

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide C=O stretching vibration, typically found in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be present. The chloroalkyl group would exhibit a characteristic C-Cl stretching vibration, generally observed in the range of 600-800 cm⁻¹. Aromatic C-H stretching and bending vibrations from the benzyl group would also be prominent features in the spectrum. For comparison, the FTIR spectrum of the related compound N-benzyl-2-chloroacetamide is available and shows characteristic peaks that would be expected to be similar in this compound. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The benzyl group in this compound contains a benzene ring, which is a known chromophore.

While a specific UV-Vis spectrum for this compound is not documented in the searched literature, the presence of the benzyl group would lead to characteristic absorption bands in the UV region. Benzene and its derivatives typically show a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) between 230 and 270 nm. Studies on related compounds containing a benzylamide moiety have reported UV-Vis absorption data consistent with these electronic transitions. researchgate.net

Theoretical and Computational Chemistry Studies of N Benzyl 2 Chloro N Ethylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical phenomena. For N-benzyl-2-chloro-N-ethylacetamide, these calculations elucidate the distribution of electrons and the energies associated with different molecular arrangements.

Density Functional Theory (DFT) has become a primary in silico tool for investigating the electronic structure of quantum mechanical systems, particularly the ground state. researchgate.net This method is favored for its balance of computational cost and accuracy in predicting molecular structures and electronic properties. researchgate.net DFT calculations for this compound would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure high precision. researchgate.netresearchgate.net

A crucial first step in computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. DFT calculations are used to find the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles. For this compound, this process would reveal the precise spatial arrangement of the benzyl (B1604629), ethyl, and chloroacetyl groups around the central nitrogen atom. The nitrogen atom is expected to have a planar configuration due to resonance with the adjacent carbonyl group, while the chloroethyl and benzyl groups possess conformational flexibility. The resulting optimized geometry provides the foundation for all further property calculations.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative, based on typical values for similar amide structures determined by DFT calculations. Specific values for the title compound require dedicated computation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~1.23 Å |

| N-C (amide) | ~1.35 Å | |

| N-CH₂ (ethyl) | ~1.46 Å | |

| N-CH₂ (benzyl) | ~1.47 Å | |

| C-Cl | ~1.78 Å | |

| Bond Angles (°) | O=C-N | ~122° |

| C-N-C (ethyl) | ~118° | |

| C-N-C (benzyl) | ~120° | |

| Dihedral Angles (°) | C-N-C=O | ~180° (for trans conformer) |

| N-C-C-Cl | Variable, defines side chain orientation |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netmalayajournal.org

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and prone to chemical reactions. malayajournal.org For chloroacetamide derivatives, the LUMO is often localized around the chlorine atom, indicating this area is susceptible to nucleophilic attack. wuxiapptec.com Analysis of this compound would likely show the HOMO distributed across the electron-rich benzyl and amide regions, while the LUMO would have significant density on the chloroacetyl group.

Table 2: Illustrative Frontier Orbital Energies for Acetamide (B32628) Derivatives Note: This table presents typical energy values for related chloroacetamides to illustrate the concept. The values for this compound would need to be specifically calculated.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-chloro-N-(4-fluorophenyl)acetamide | - | - | ~5.2 eV | |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 eV | -1.2715 eV | 4.0106 eV | malayajournal.org |

| N-chlorosuccinimide (NCS) | - | 1.09 eV | - | wuxiapptec.com |

Natural Bond Orbital (NBO) analysis is a powerful method for examining charge transfer, conjugative interactions, and both intra- and intermolecular bonding within a molecular system. researchgate.netuni-muenchen.de It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de

This analysis quantifies the stabilization energy associated with donor-acceptor interactions, such as the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. uba.ar For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization from the nitrogen lone pair (n) to the antibonding orbital of the carbonyl group (π* C=O), which stabilizes the amide bond. It can also identify weaker intermolecular interactions, like C-H···O hydrogen bonds, that dictate how molecules interact with each other in the solid state or in solution. mdpi.comresearchgate.net

Table 3: Potential NBO Donor-Acceptor Interactions in this compound Note: This table is a hypothetical representation of interactions expected for the title compound based on NBO principles.

| Donor NBO | Acceptor NBO | Type of Interaction | Estimated Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=O) | n → π* (Resonance) | High (> 40) |

| σ (C-H) | σ* (C-Cl) | σ → σ* (Hyperconjugation) | Low (~ 1-2) |

| LP (O) | σ* (N-C) | n → σ* (Hyperconjugation) | Moderate (~ 5-10) |

| π (C=C) Benzyl | π* (C=O) | π → π* (Conjugation) | Low (~ 2-5) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. scielo.br While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energies and properties, serving as a benchmark for other methods. researchgate.net For a molecule like this compound, high-accuracy ab initio calculations could be used to validate the results from DFT, especially for calculating precise interaction energies or reaction barriers.

Density Functional Theory (DFT) for Electronic Structure and Properties

Conformational Analysis and Molecular Flexibility

This compound possesses significant molecular flexibility due to several rotatable single bonds. uni.lu Conformational analysis aims to identify the stable conformations (rotamers) and the energy barriers between them. The most significant conformational feature of tertiary amides is the restricted rotation around the C-N amide bond, which can lead to the existence of stable E (cis) and Z (trans) isomers. scielo.br

Furthermore, the orientation of the benzyl and ethyl groups relative to the amide plane, defined by key dihedral angles, results in a complex potential energy surface with multiple local minima. scielo.br Computational methods, such as a relaxed potential energy surface (PES) scan, can map these conformations and determine their relative energies. scielo.br This analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. nih.gov

| Dihedral Angle | Description |

| O=C-N-CH₂ (benzyl) | Defines the orientation of the benzyl group relative to the amide plane. |

| O=C-N-CH₂ (ethyl) | Defines the orientation of the ethyl group relative to the amide plane. |

| C-N-CH₂-C (phenyl) | Describes the rotation of the phenyl ring. |

| N-C-C-Cl | Describes the rotation of the chloroacetyl side chain. |

Potential Energy Surface Scans

Potential energy surface (PES) scans are a fundamental computational tool used to explore the conformational space of a molecule. For this compound, PES scans would typically involve systematically varying specific dihedral angles while optimizing the remaining geometry at each step. This process maps out the energy landscape, revealing the low-energy conformations (isomers) and the energy barriers that separate them.

A key area of interest in the PES of amides like this compound is the rotation around the amide C-N bond. scielo.br This rotation is hindered due to the partial double bond character arising from electron delocalization of the nitrogen lone pair, leading to distinct cis and trans conformers. scielo.br Computational studies on similar tertiary amides have shown that the energy difference between these conformers can range from 0.5 to 4.0 kcal/mol, with a significant rotational barrier. scielo.br

Rotational Barriers of Amide and Benzyl Moieties

The rotational barriers in this compound are critical determinants of its dynamic behavior and conformational preferences. The two primary rotational barriers of interest are associated with the amide C-N bond and the N-benzyl bond.

Amide Bond Rotation: The barrier to rotation around the amide C-N bond in tertiary amides is a well-studied phenomenon. scielo.br This rotation interconverts the cis and trans isomers (also referred to as E/Z isomers). The barrier is typically substantial, often in the range of 15-23 kcal/mol for amides in general, effectively leading to a slow interconversion rate at room temperature. scielo.br For related tertiary enamides, the barrier for rotation around the amide N-CO bond has been measured to be around 14.0 kcal/mol, slightly lower than the general value for amides. acs.org The magnitude of this barrier is influenced by steric and electronic factors of the substituents on the nitrogen and carbonyl carbon. In this compound, the presence of the benzyl and ethyl groups on the nitrogen will sterically influence the transition state of rotation.

Benzyl Moiety Rotation: The rotation of the benzyl group around the N-CH₂ bond also has an associated energy barrier. High-accuracy quantum chemical calculations on the benzyl cation, radical, and anion have shown rotational barriers of 45, 11, and 24 kcal/mol, respectively. nih.gov While this compound is a neutral molecule, these values highlight that the electronic nature of the benzyl system significantly impacts its rotational barrier. nih.gov The barrier to rotation in the neutral N-benzylacetamide system is expected to be influenced by the delocalization of the nitrogen lone pair into the phenyl ring, which can be disrupted during rotation. The steric interactions between the ortho hydrogens of the phenyl ring and the other substituents on the nitrogen atom also contribute to the height of this barrier.

Experimental techniques like dynamic NMR spectroscopy can be used to measure these rotational barriers, while computational methods such as Density Functional Theory (DFT) can provide theoretical estimates. scielo.bracs.org For example, in a study of N-alkenyl-N-alkylacetamides, the free energy of activation (ΔG‡) for rotation was determined, with values ranging widely from <8.0 to 31.0 kcal mol⁻¹, demonstrating the significant impact of substitution on rotational dynamics. acs.org

Computational Modeling of Reaction Mechanisms

Computational modeling provides powerful insights into the mechanisms of chemical reactions involving this compound. Through these methods, it is possible to elucidate reaction pathways, identify key intermediates and transition states, and predict kinetic parameters.

Transition State Identification and Characterization

A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the bond-making and bond-breaking processes. For reactions involving this compound, such as nucleophilic substitution at the α-carbon or cyclization reactions, computational methods can be employed to locate the TS geometry. pitt.eduraineslab.com

Techniques like Density Functional Theory (DFT) are commonly used to optimize the geometry of the transition state. growingscience.com Once located, a frequency calculation is performed to characterize the TS. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The structures of transition states in related reactions, such as 1,3-dipolar cycloadditions, have been successfully optimized using methods like M06-2X and B97D with appropriate basis sets and solvation models. raineslab.com The nature of the transition state, whether it is synchronous or asynchronous, can also be determined by analyzing the bond lengths and atomic motions in the imaginary frequency. growingscience.com

Activation Energies and Reaction Kinetics Prediction